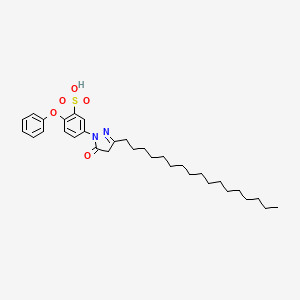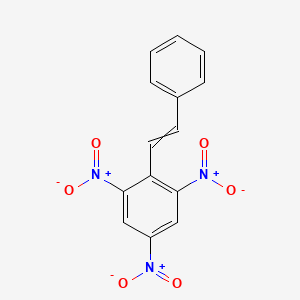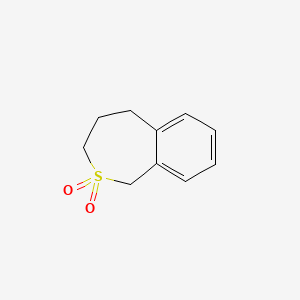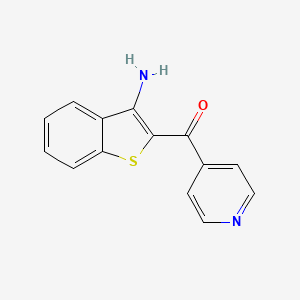
5-(3-Heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(3-heptadecil-4,5-dihidro-5-oxo-1H-pirazol-1-il)-2-fenoxibenceno sulfónico es un complejo compuesto orgánico conocido por su singular estructura química y sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta un anillo de pirazol, un grupo fenoxi y un grupo ácido sulfónico, lo que lo convierte en una molécula versátil para la investigación y los propósitos industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-(3-heptadecil-4,5-dihidro-5-oxo-1H-pirazol-1-il)-2-fenoxibenceno sulfónico generalmente implica múltiples pasos, comenzando con la preparación del anillo de pirazol. El anillo de pirazol se forma mediante la reacción de hidracina con una β-dicetona en condiciones ácidas. El intermedio de pirazol resultante se hace reaccionar entonces con un haluro de heptadecilo para introducir el grupo heptadecilo.
A continuación, el grupo fenoxi se introduce mediante una reacción de sustitución aromática nucleófila, en la que el intermedio de pirazol reacciona con un derivado de fenol en presencia de una base. Por último, el grupo ácido sulfónico se añade mediante sulfonación, utilizando trióxido de azufre o ácido clorosulfónico como agente sulfonante.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto ambiental. A menudo se utilizan reactores de flujo continuo y sistemas automatizados para garantizar una calidad de producción constante.
Análisis de las reacciones químicas
Tipos de reacciones
El ácido 5-(3-heptadecil-4,5-dihidro-5-oxo-1H-pirazol-1-il)-2-fenoxibenceno sulfónico se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar derivados de ácido sulfónico.
Reducción: Las reacciones de reducción pueden modificar el anillo de pirazol o el grupo fenoxi.
Sustitución: El grupo fenoxi puede sufrir reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Oxidación: Entre los agentes oxidantes comunes se encuentran el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se emplean bases como el hidróxido de sodio o ácidos como el ácido clorhídrico, según el tipo de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de ácido sulfónico, compuestos de pirazol reducidos y derivados de fenoxi sustituidos.
Aplicaciones en investigación científica
El ácido 5-(3-heptadecil-4,5-dihidro-5-oxo-1H-pirazol-1-il)-2-fenoxibenceno sulfónico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como catalizador en determinadas reacciones.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas y antiinflamatorias.
Medicina: Se explora su potencial efecto terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the phenoxy group.
Substitution: The phenoxy group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid are employed depending on the type of substitution.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced pyrazole compounds, and substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
5-(3-Heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción del ácido 5-(3-heptadecil-4,5-dihidro-5-oxo-1H-pirazol-1-il)-2-fenoxibenceno sulfónico implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. El grupo ácido sulfónico aumenta su solubilidad y reactividad, facilitando su interacción con las moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-[(3-heptadecil-4,5-dihidro-5-oxo-1H-pirazol)-1-il]-3-metilbencenosulfónico
- Ácido 2-etoxi-5-(3-heptadecil-4,5-dihidro-5-oxo-1H-pirazol-1-il)bencenosulfónico
Unicidad
En comparación con compuestos similares, el ácido 5-(3-heptadecil-4,5-dihidro-5-oxo-1H-pirazol-1-il)-2-fenoxibenceno sulfónico destaca por su combinación única de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Su estructura permite aplicaciones versátiles en diversos campos, lo que lo convierte en un compuesto valioso para la investigación y los fines industriales.
Propiedades
Número CAS |
4971-48-6 |
|---|---|
Fórmula molecular |
C32H46N2O5S |
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
5-(3-heptadecyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C32H46N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-27-25-32(35)34(33-27)28-23-24-30(31(26-28)40(36,37)38)39-29-21-18-16-19-22-29/h16,18-19,21-24,26H,2-15,17,20,25H2,1H3,(H,36,37,38) |
Clave InChI |
NUVIBPSQTHIMKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)
![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)










